Welcome to the BenchChem Online Store!
molecular formula C12H14O3 B8753332 Methyl p-(3-Butenyloxy)benzoate

Methyl p-(3-Butenyloxy)benzoate

Cat. No. B8753332
M. Wt: 206.24 g/mol
InChI Key: QAXABFBQCRILRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05120729

Procedure details

A slurry of 4-bromo-1-butene (1.4 g), methyl p-hydroxybenzoate (1.5 g) and K2CO3 (1.8 g) in acetone was heated to reflux for 18 hours. The reaction was cooled, filtered, and concentrated to a yellow oil. The oil was chromatographed with 20% ethyl acetate/hexanes to give the titled compound.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH:4]=[CH2:5].[CH3:6][O:7][C:8]([C:10]1[CH:11]=[CH:12][C:13]([OH:16])=[CH:14][CH:15]=1)=[O:9].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH2:2]([O:16][C:13]1[CH:12]=[CH:11][C:10]([C:8]([O:7][CH3:6])=[O:9])=[CH:15][CH:14]=1)[CH2:3][CH:4]=[CH2:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrCCC=C
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(=O)C=1C=CC(=CC1)O
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed with 20% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(CC=C)OC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.